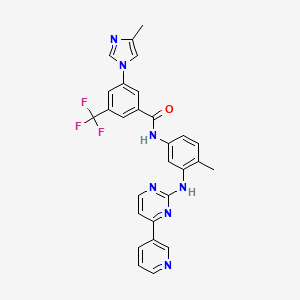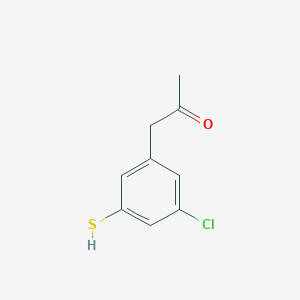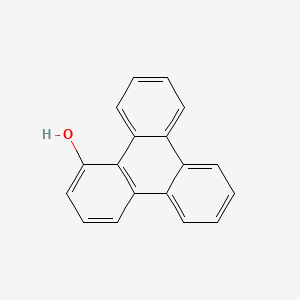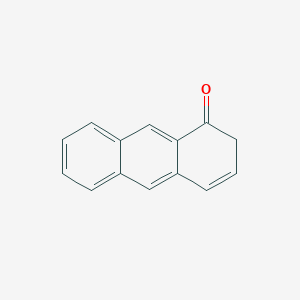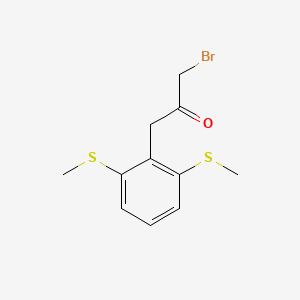
3-(Naphthalen-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a quinazolinone core with a naphthyl group at the 3-position and a thioxo group at the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 2-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiocarbonyl reagent, such as carbon disulfide or thiourea, to introduce the thioxo group at the 2-position. The reaction mixture is heated to facilitate the formation of the desired product, which is subsequently purified by recrystallization or column chromatography.
Industrial Production Methods
While the laboratory-scale synthesis of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is well-documented, industrial production methods are less commonly reported. the principles of green chemistry and process optimization can be applied to scale up the synthesis. This may involve the use of continuous flow reactors, solvent recycling, and the development of more efficient catalytic systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes a variety of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyquinazolinones
Substitution: Nitro-naphthyl derivatives, halogenated naphthyl derivatives
Scientific Research Applications
3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. Additionally, the compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Comparison with Similar Compounds
3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other similar compounds, such as:
Quinazolinones: These compounds share the quinazolinone core but may lack the naphthyl or thioxo groups. They exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
Naphthyl Derivatives: Compounds with a naphthyl group, such as naphthalene-2-ol, exhibit distinct chemical properties and applications in organic synthesis and materials science.
Thioxo Derivatives: Compounds containing a thioxo group, such as thioamides, are known for their reactivity and use in the synthesis of sulfur-containing heterocycles.
The uniqueness of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in the combination of these functional groups, which imparts a unique set of chemical and biological properties that are not observed in the individual components.
Properties
CAS No. |
24282-95-9 |
|---|---|
Molecular Formula |
C18H12N2OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H12N2OS/c21-17-15-7-3-4-8-16(15)19-18(22)20(17)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,22) |
InChI Key |
LMFZRDWYYFGEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


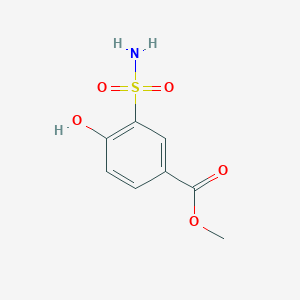


![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
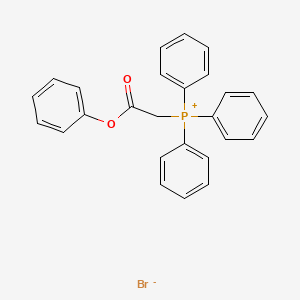
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)
